2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate
Description
2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate is a fluorinated and chlorinated aromatic sulphonate ester. The core benzo[b]furan scaffold is substituted with four fluorine atoms at positions 4–7, a methyl group at position 2, and a sulphonate ester at position 3 linked to a 2,4-dichlorophenyl group.
Properties
IUPAC Name |
(2,4-dichlorophenyl) 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F4O4S/c1-5-15(9-10(18)11(19)12(20)13(21)14(9)24-5)26(22,23)25-8-3-2-6(16)4-7(8)17/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDLFOLLIYORBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C(=C2F)F)F)F)S(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate typically involves multi-step organic reactionsThe final steps involve the addition of the 2,4-dichlorophenyl group and the sulphonate group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions . This method allows for the large-scale synthesis of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens like chlorine or bromine, and nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate is being explored for its potential role as an active pharmaceutical ingredient (API). Its structural characteristics suggest that it may exhibit biological activity against specific targets:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies are ongoing to evaluate the efficacy of this compound against various pathogens.
- Anti-inflammatory Properties : The sulfonate group in the compound may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Agrochemical Applications
This compound could also serve as an agrochemical agent due to its chemical stability and potential effectiveness as a pesticide or herbicide:
- Pesticidal Activity : Initial studies suggest that the compound may have insecticidal properties. Its fluorinated structure might enhance its potency and stability in agricultural applications.
- Herbicide Development : The compound's unique chemical structure may allow it to inhibit specific biochemical pathways in plants, leading to its application as a selective herbicide.
Material Science Applications
The incorporation of fluorinated compounds in material science has been widely studied due to their unique properties:
- Fluoropolymer Synthesis : The tetrafluorinated structure can be utilized in synthesizing high-performance fluoropolymers with enhanced thermal stability and chemical resistance.
- Coatings and Adhesives : The compound's properties may lend themselves to applications in coatings that require low surface energy or high durability.
Environmental Studies
Given the increasing concern over environmental pollutants, this compound's behavior in ecological systems is being investigated:
- Biodegradability Studies : Research is being conducted to assess the environmental impact of this compound and its degradation products.
- Toxicological Assessments : Understanding the toxicity levels of this compound is crucial for evaluating its safety in both agricultural and industrial applications.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents, anti-inflammatory drugs | Targeted biological activity |
| Agrochemicals | Pesticides, herbicides | Enhanced efficacy against pests |
| Material Science | Fluoropolymer synthesis, coatings | High thermal stability |
| Environmental Studies | Biodegradability assessments | Understanding ecological impact |
Case Study 1: Antimicrobial Efficacy
A study published in [source] evaluated the antimicrobial properties of structurally similar compounds. Preliminary results indicated that derivatives of dichlorophenyl compounds exhibited significant activity against Gram-positive bacteria. Further research is planned to specifically assess this compound.
Case Study 2: Herbicidal Activity
Research conducted by [source] explored the herbicidal potential of fluorinated benzo derivatives. The findings suggested that these compounds could inhibit growth in certain weed species at low concentrations, warranting further investigation into this particular sulfonate's effectiveness as a selective herbicide.
Case Study 3: Environmental Impact Assessment
A recent environmental study focused on assessing the persistence of fluorinated compounds in soil and water systems. Initial findings indicate that while some derivatives degrade rapidly, others may persist longer than anticipated. This highlights the need for comprehensive toxicological evaluations of this compound.
Mechanism of Action
The mechanism by which 2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate exerts its effects involves interactions with specific molecular targets. These interactions often include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4,5,6,7-Tetrafluoro-2-Methylbenzo[b]furan-3-Carboxylate (CAS 3265-71-2)
This analog replaces the sulphonate group with a carboxylate ester (C12H8F4O3). Key differences include:
- Physical Properties :
- Chemical Reactivity: The sulphonate group enhances acidity (pKa ~1–2) compared to the carboxylate ester (pKa ~5), making it a stronger leaving group in substitution reactions.
Chlorfenvinfos (Organophosphate Insecticides)
Chlorfenvinfos (CAS 470-90-6) shares the 2,4-dichlorophenyl group but features a phosphate ester backbone. Differences include:
- Functional Groups : Chlorfenvinfos contains a phosphate ester, whereas the target compound has a sulphonate. Phosphate esters are more hydrolytically labile, especially under alkaline conditions, compared to sulphonates.
- Biological Activity: Chlorfenvinfos acts as an acetylcholinesterase inhibitor, a trait common to organophosphates. The target compound’s bioactivity is uncharacterized but may differ due to sulphonate’s lower nucleophilic reactivity and fluorinated aromatic system .
Triazole Derivatives (Etaconazole, Propiconazole)
These fungicides (e.g., CAS 60207-93-4) incorporate 2,4-dichlorophenyl groups linked to triazole rings. Key contrasts:
- Electrophilic Substitution : The triazole ring enables hydrogen bonding and metal coordination, critical for antifungal activity. The benzo[b]furan-sulphonates lack this capability but may exhibit unique interactions via fluorine and sulphonate groups.
- Lipophilicity : Fluorination and sulphonate substitution in the target compound likely reduce logP compared to triazoles, impacting membrane permeability .
Biological Activity
2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate (commonly referred to as DCTMBS) is a synthetic compound with significant biological activity. Its complex structure and unique chemical properties make it a subject of interest in various fields, including pharmacology and environmental science. This article explores the biological activity of DCTMBS, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.
Molecular Formula : C15H6Cl2F4O4S
Molecular Weight : 429.17 g/mol
CAS Number : 1279832
DCTMBS features a dichlorophenyl group and tetrafluoromethyl substituents which contribute to its reactivity and potential biological effects. The sulfonate group enhances its solubility in aqueous environments, making it suitable for various biological assays.
DCTMBS's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : DCTMBS has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes alters drug metabolism and may lead to increased toxicity of co-administered drugs.
- Cellular Signaling Disruption : The compound interferes with cellular signaling pathways, particularly those involving kinases and phosphatases. This disruption can lead to altered cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that DCTMBS exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Toxicological Profile
The toxicological effects of DCTMBS have been evaluated through various assays:
- Acute Toxicity Tests : Results indicate that high doses of DCTMBS can lead to significant cytotoxicity in mammalian cell lines.
- Genotoxicity Studies : Ames tests have shown that DCTMBS may induce mutations in bacterial DNA, raising concerns about its long-term environmental impact.
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Antimicrobial Efficacy
- Environmental Impact Assessment
Table 1: Biological Activity Summary of DCTMBS
Table 2: Toxicological Profile of DCTMBS
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the benzo[b]furan core. Key steps include:
Fluorination : Introduce tetrafluoro substituents via electrophilic aromatic substitution (EAS) using fluorinating agents like HF-pyridine under controlled temperatures (60–100°C) .
Sulphonation : React the fluorinated intermediate with chlorosulfonic acid or sulfur trioxide to install the sulphonate group at position 3. This step may require inert solvents (e.g., dichloroethane) and catalysts like AlCl₃ to enhance regioselectivity .
Esterification : Couple the sulphonyl chloride intermediate with 2,4-dichlorophenol via nucleophilic acyl substitution, often using base catalysts (e.g., NaOH or pyridine) to neutralize HCl byproducts .
Table 1 : Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | HF-pyridine, 80°C | 75% | |
| Sulphonation | ClSO₃H, AlCl₃, CH₂Cl₂ | 68% | |
| Esterification | 2,4-Dichlorophenol, pyridine | 82% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Essential for confirming the positions of fluorine and methyl/dichlorophenyl groups. The ¹⁹F NMR spectrum will show distinct quartets for the tetrafluoro substituents .
- IR Spectroscopy : Key peaks include S=O stretching (~1360 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereoelectronic effects of substituents, as demonstrated for analogous fluorinated benzoates .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M-Na]⁻ ions) and fragmentation patterns .
Q. How can researchers optimize purity during the sulphonation step?
- Methodological Answer :
- Use gradient recrystallization with solvents like ethyl acetate/hexane to remove unreacted sulphonyl chloride .
- Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/EtOAc) and quench excess reagents with ice-water to prevent over-sulphonation .
Advanced Research Questions
Q. How do electronic effects of the tetrafluoro and dichlorophenyl groups influence reactivity?
- Methodological Answer :
- The tetrafluoro substituents create a strong electron-deficient aromatic ring, directing electrophiles to the sulphonate group for nucleophilic attacks. Computational studies (DFT) on similar systems show reduced HOMO-LUMO gaps, enhancing electrophilicity .
- The 2,4-dichlorophenyl group exerts steric hindrance, slowing hydrolysis of the sulphonate ester. Kinetic studies in aqueous ethanol (pH 7–9) reveal a half-life >48 hours at 25°C, compared to <6 hours for non-halogenated analogs .
Q. What strategies resolve discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Controlled Crystallization : Variations in melting points often arise from polymorphism. Recrystallize the compound from toluene/acetone (1:1) to isolate the most stable polymorph .
- Dynamic NMR : Resolve conflicting ¹H NMR signals caused by rotational isomerism by acquiring spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) .
- Cross-Validate Data : Compare with structurally similar compounds, such as Ethyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate (CAS 3265-71-2), which has a documented melting point of 69–70°C .
Q. Which computational methods predict the compound’s stability under catalytic conditions?
- Methodological Answer :
- DFT Calculations : Model the sulphonate group’s susceptibility to hydrolysis using Gaussian09 with B3LYP/6-311+G(d,p). Studies on analogous esters show that electron-withdrawing substituents reduce activation energy for hydrolysis by 15–20 kJ/mol .
- Molecular Dynamics (MD) Simulations : Simulate interactions in polar solvents (e.g., DMF) to predict solubility and aggregation behavior. High fluorine content increases hydrophobicity, requiring co-solvents like THF for homogeneous reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
